Opiorphine

Vue d'ensemble

Description

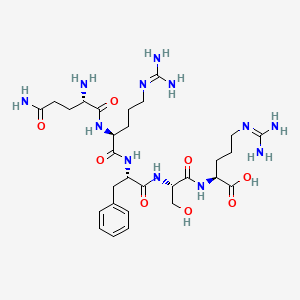

L'opiorphine est un composé chimique endogène qui a été isolé pour la première fois dans la salive humaine. Il s'agit d'un pentapeptide composé de cinq acides aminés : la glutamine, l'arginine, la phénylalanine, la sérine et l'arginine (Gln-Arg-Phe-Ser-Arg). L'this compound a été trouvée pour avoir des effets analgésiques puissants, surpassant ceux de la morphine dans certaines études. Elle agit en inhibant la dégradation des enképhalines, qui sont des opioïdes naturels analgésiques dans la moelle épinière .

Applications De Recherche Scientifique

Opiorphin has a wide range of scientific research applications, including:

Depression and Anxiety: Opiorphin has shown promise in preclinical studies for its potential antidepressant and anxiolytic effects.

Biomarker for Orofacial Conditions: Elevated levels of opiorphin in saliva have been associated with various orofacial pain conditions, making it a potential biomarker for diagnosing and monitoring these conditions.

Neurobiology Research: Opiorphin’s role in modulating opioid pathways makes it a valuable tool for studying the mechanisms of pain and mood regulation.

Mécanisme D'action

Target of Action

Opiorphin is a pentapeptide that primarily targets two enkephalin-catabolizing ectoenzymes: human neutral ecto-endopeptidase (hNEP) and human ecto-aminopeptidase (hAP-N) . These enzymes are involved in the degradation of enkephalins, which are natural pain-killing opioids in the spinal cord .

Mode of Action

Opiorphin inhibits the activity of hNEP and hAP-N, thereby preventing the normal breakdown of enkephalins . This inhibition extends the duration of enkephalin effect where these natural pain killers are released physiologically in response to specific potentially painful stimuli .

Biochemical Pathways

By inhibiting hNEP and hAP-N, opiorphin increases the concentration of enkephalins, which are endogenous opioid peptides . This leads to the activation of endogenous opioid-dependent pathways, which are involved in pain perception and analgesic mechanisms .

Pharmacokinetics

It’s known that opiorphin is a relatively simple molecule consisting of a five-amino acid polypeptide . Therapeutic application of opiorphin in humans would require modifying the molecule to avoid its rapid degradation in the intestine and its poor penetration of the blood-brain barrier .

Result of Action

The primary result of opiorphin’s action is its potent analgesic effect. It has been shown to have a painkilling effect greater than that of morphine . It achieves this by enhancing the effect of enkephalins, leading to increased pain relief . Furthermore, opiorphin may exert anti-depressive and antipanic action .

Action Environment

It’s known that the levels of opiorphin in saliva are elevated in chronic, persisted, and acute pain conditions, presumably reflecting a physiological homeostatic adaptive response to different conditions such as stress or pain . Therefore, the action, efficacy, and stability of opiorphin could potentially be influenced by these environmental factors.

Analyse Biochimique

Biochemical Properties

Opiorphin plays a crucial role in biochemical reactions by acting as an inhibitor of zinc metalloectopeptidases, specifically neutral endopeptidase and aminopeptidase-N . These enzymes are responsible for degrading circulating peptides such as enkephalins and substance P, which are involved in pain modulation . By inhibiting these enzymes, Opiorphin extends the duration of enkephalin activity, enhancing its analgesic effects .

Cellular Effects

Opiorphin influences various cellular processes, particularly in nerve cells of the spinal cord. It prevents the breakdown of enkephalins, thereby enhancing their pain-relieving effects . This action is mediated through endogenous opioid-dependent pathways, which are crucial for pain modulation and emotional responses . Additionally, Opiorphin has been shown to exert anti-depressive and anxiolytic effects, further highlighting its impact on cellular signaling pathways and gene expression .

Molecular Mechanism

At the molecular level, Opiorphin exerts its effects by inhibiting the activity of neutral endopeptidase and aminopeptidase-N . These enzymes are responsible for the degradation of enkephalins, and their inhibition by Opiorphin results in prolonged enkephalin activity . This mechanism is similar to that of the rat peptide sialorphin, which also inhibits pain perception by potentiating endogenous opioid receptor-dependent pathways . Opiorphin’s ability to modulate these pathways underscores its potential as a therapeutic agent for pain management .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Opiorphin have been observed to change over time. Studies have shown that Opiorphin is stable and maintains its analgesic properties for extended periods . Its rapid degradation in the intestine and poor penetration of the blood-brain barrier pose challenges for its therapeutic application . Modifications to the molecule, such as the transformation of N-terminal glutamine into pyroglutamate, have been explored to enhance its stability and pharmaceutical efficacy .

Dosage Effects in Animal Models

In animal models, the effects of Opiorphin vary with different dosages. Studies have demonstrated that Opiorphin exhibits a dose-dependent analgesic effect, with higher doses providing more significant pain relief . At very high doses, potential adverse effects such as respiratory depression and hemodynamic instability have been observed . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing risks.

Metabolic Pathways

Opiorphin is involved in metabolic pathways that regulate the activity of enkephalins and other neuropeptides . By inhibiting the degradation of these peptides, Opiorphin enhances their physiological roles in pain modulation and emotional responses . The metabolic pathways involving Opiorphin are closely related to those of other endogenous opioid peptides, such as substance P and dynorphins .

Transport and Distribution

Opiorphin is transported and distributed within cells and tissues through various mechanisms. It is secreted by salivary glands and can be detected in saliva . Within the body, Opiorphin interacts with transporters and binding proteins that facilitate its distribution to target tissues . Its localization and accumulation in specific tissues are influenced by factors such as stress, pain, and other physiological conditions .

Subcellular Localization

The subcellular localization of Opiorphin is primarily within the extracellular space, where it interacts with membrane-bound enzymes such as neutral endopeptidase and aminopeptidase-N . These interactions are crucial for its inhibitory effects on enkephalin degradation . Additionally, post-translational modifications, such as the conversion of N-terminal glutamine to pyroglutamate, play a role in directing Opiorphin to specific cellular compartments and enhancing its stability .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L'opiorphine peut être synthétisée par synthèse peptidique en phase solide (SPPS), une méthode courante pour la production de peptides. Le processus implique l'ajout séquentiel d'acides aminés protégés à une chaîne peptidique croissante ancrée à une résine solide. Les groupes protecteurs sont éliminés et le peptide est clivé de la résine pour donner le produit final. Les conditions de réaction impliquent généralement l'utilisation de réactifs de couplage tels que la N,N'-diisopropylcarbodiimide (DIC) et l'hydroxybenzotriazole (HOBt) pour faciliter la formation de la liaison peptidique .

Méthodes de production industrielle

Pour la production industrielle, la technologie de l'ADN recombinant peut être employée. Cela implique l'insertion du gène codant l'this compound dans un vecteur d'expression approprié, qui est ensuite introduit dans un organisme hôte tel qu'Escherichia coli. L'organisme hôte produit de l'this compound, qui est ensuite purifiée en utilisant des techniques telles que la chromatographie d'affinité. Cette méthode permet la production à grande échelle de l'this compound avec une pureté élevée .

Analyse Des Réactions Chimiques

Types de réactions

L'opiorphine peut subir diverses réactions chimiques, notamment :

Oxydation : L'this compound peut être oxydée pour former des ponts disulfures entre les résidus cystéine s'ils sont présents.

Réduction : Les réactions de réduction peuvent rompre les ponts disulfures, les transformant en groupes thiol.

Substitution : Les résidus d'acides aminés dans l'this compound peuvent être substitués par d'autres acides aminés pour créer des analogues ayant des propriétés différentes.

Réactifs et conditions communs

Oxydation : Le peroxyde d'hydrogène (H₂O₂) ou d'autres agents oxydants peuvent être utilisés dans des conditions douces.

Réduction : Le dithiothréitol (DTT) ou le β-mercaptoéthanol sont des agents réducteurs courants utilisés en chimie peptidique.

Substitution : La substitution d'acides aminés peut être réalisée en utilisant la SPPS en incorporant différents acides aminés protégés pendant le processus de synthèse.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers analogues de l'this compound avec des séquences d'acides aminés modifiées, qui peuvent avoir des activités biologiques et des profils de stabilité différents .

Applications de la recherche scientifique

L'this compound a un large éventail d'applications de recherche scientifique, notamment :

Dépression et anxiété : L'this compound s'est avérée prometteuse dans des études précliniques pour ses effets antidépresseurs et anxiolytiques potentiels.

Biomarqueur pour les affections orofaciales : Des niveaux élevés d'this compound dans la salive ont été associés à diverses affections douloureuses orofaciales, ce qui en fait un biomarqueur potentiel pour le diagnostic et le suivi de ces affections.

Recherche en neurobiologie : Le rôle de l'this compound dans la modulation des voies opioïdes en fait un outil précieux pour étudier les mécanismes de la douleur et de la régulation de l'humeur.

Mécanisme d'action

L'this compound exerce ses effets en inhibant l'activité de deux enzymes clés : la neutral endopeptidase (NEP) et l'aminopeptidase N (APN). Ces enzymes sont responsables de la dégradation des enképhalines, qui sont des peptides opioïdes endogènes qui modulent la douleur et les réponses émotionnelles. En inhibant ces enzymes, l'this compound prolonge l'action des enképhalines, conduisant à une amélioration du soulagement de la douleur et de la régulation de l'humeur .

Comparaison Avec Des Composés Similaires

L'opiorphine est similaire à d'autres peptides endogènes tels que la sialorphine et la spinorphine, qui inhibent également la dégradation des enképhalines. L'this compound est unique par sa structure et sa puissance :

Sialorphine : Un pentapeptide trouvé chez les rats qui inhibe la NEP et possède des propriétés analgésiques similaires à l'this compound.

Spinorphine : Un heptapeptide isolé de la moelle épinière bovine qui inhibe également les enzymes dégradant les enképhalines.

La séquence unique de l'this compound et sa puissance supérieure en font un candidat prometteur pour des applications thérapeutiques dans la gestion de la douleur et les troubles de l'humeur .

Propriétés

IUPAC Name |

(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H48N12O8/c30-17(10-11-22(31)43)23(44)38-18(8-4-12-36-28(32)33)24(45)40-20(14-16-6-2-1-3-7-16)25(46)41-21(15-42)26(47)39-19(27(48)49)9-5-13-37-29(34)35/h1-3,6-7,17-21,42H,4-5,8-15,30H2,(H2,31,43)(H,38,44)(H,39,47)(H,40,45)(H,41,46)(H,48,49)(H4,32,33,36)(H4,34,35,37)/t17-,18-,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWWFCOBVAKAKIT-SXYSDOLCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H48N12O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901027119 | |

| Record name | Opiorphin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901027119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

692.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864084-88-8 | |

| Record name | Opiorphin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901027119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

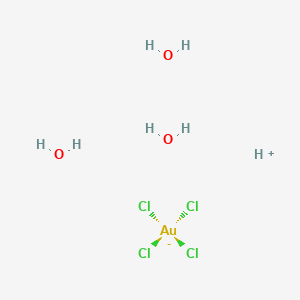

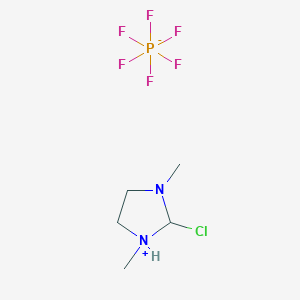

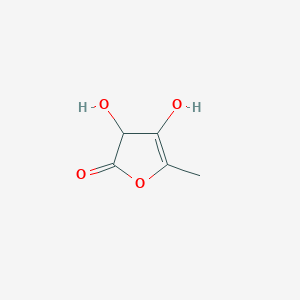

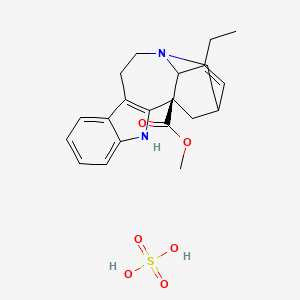

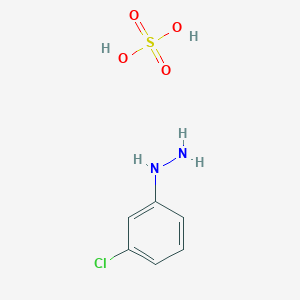

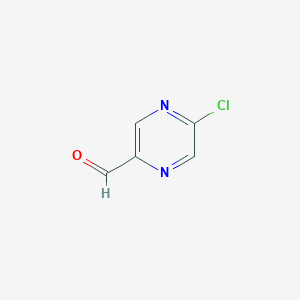

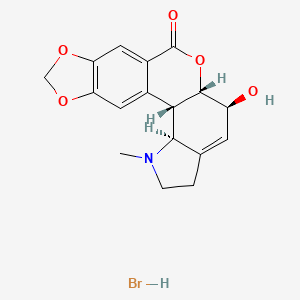

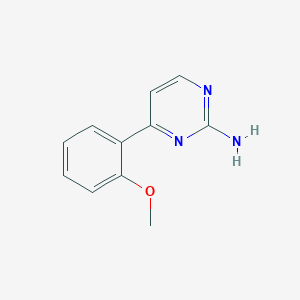

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.